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molecular formula C10H17NO3 B8369176 Butyl 4-oxopiperidine-1-carboxylate

Butyl 4-oxopiperidine-1-carboxylate

Cat. No. B8369176
M. Wt: 199.25 g/mol
InChI Key: RHVLHDSOTNYXPC-UHFFFAOYSA-N
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Patent
US06420370B1

Procedure details

About 2 g of 4-piperidone hydrochloride monohydrate (FIG. 10a) was dissolved in about 30 ml of N,N-dimethylformamide at temperatures of between about 110-115° C. The solution was cooled to room temperature, and to this solution was added about 2.6 g of triethyl amine and a solution containing about 3.06 g of ditertarybutyl dicarbonate in 10 ml DMF. The reaction was continued for about 24 hours at room temperature. The DMF was removed under reduced pressure. About 100 ml of water was added to the residue and the mixture was extracted with ethyl ether (2×100 ml), and the organic layer dried over anhydrous MgSO4. The ether was evaporated to dryness under reduced pressure to yield about 2.33 g of the compound of FIG. 10b.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.C(N([CH2:15][CH3:16])CC)C.[C:17]([O:20][C:21]([O-])=O)([O-])=[O:18].[CH3:24]N(C)C=O>>[CH2:21]([O:20][C:17]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=[O:18])[CH2:24][CH2:15][CH3:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.06 g
Type
reactant
Smiles
C(=O)([O-])OC(=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed under reduced pressure
ADDITION
Type
ADDITION
Details
About 100 ml of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)OC(=O)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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